Cas no 126417-81-0 (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine structure
126417-81-0 structure
Nome del prodotto:3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Numero CAS:126417-81-0
MF:C10H10FN3
MW:191.204905033112
MDL:MFCD03407433
CID:63821
PubChem ID:6483872

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
    • 5-(4-Fluoro-phenyl)-2-methyl-2H-pyrazol-3-ylamine
    • 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 5-(4-fluorophenyl)-2-methylpyrazol-3-amine
    • BUTTPARK 34\07-82
    • 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-amine
    • 1H-Pyrazol-5-amine, 3-(4-fluorophenyl)-1-methyl-
    • ASINEX-REAG BAS 07754283
    • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, AldrichCPR
    • AB14045
    • MFCD03407433
    • LS-07376
    • SCHEMBL10112053
    • 126417-81-0
    • DTXSID20424340
    • BB 0241816
    • FT-0677877
    • F2381-0353
    • GHWUZPAXOSXMQB-UHFFFAOYSA-N
    • EN300-265791
    • AKOS000505587
    • DB-012824
    • ALBB-023441
    • STK735140
    • MDL: MFCD03407433
    • Inchi: InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
    • Chiave InChI: GHWUZPAXOSXMQB-UHFFFAOYSA-N
    • Sorrisi: CN1C(=CC(=N1)C2=CC=C(C=C2)F)N

Proprietà calcolate

  • Massa esatta: 191.08600
  • Massa monoisotopica: 191.086
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.8A^2
  • Conta Tautomer: 3
  • Carica superficiale: 0
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 364.2 °C at 760 mmHg
  • Punto di infiammabilità: 364.2 °C at 760 mmHg
  • Indice di rifrazione: 1.607
  • PSA: 43.84000
  • LogP: 2.38960
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Informazioni sulla sicurezza

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM189072-100mg
5-(4-Fluoro-phenyl)-2-methyl-2H-pyrazol-3-ylamine
126417-81-0 95%+
100mg
$157 2024-08-02
Life Chemicals
F2381-0353-0.5g
3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
126417-81-0 95%+
0.5g
$190.0 2023-09-06
Chemenu
CM189072-250mg
5-(4-Fluoro-phenyl)-2-methyl-2H-pyrazol-3-ylamine
126417-81-0 95+%
250mg
$341 2021-08-05
TRC
F589173-50mg
3-(4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
126417-81-0
50mg
$ 65.00 2022-06-05
TRC
F589173-250mg
3-(4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
126417-81-0
250mg
$ 185.00 2022-06-05
abcr
AB264669-250 mg
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine; 95%
126417-81-0
250 mg
€270.60 2023-07-20
Life Chemicals
F2381-0353-2.5g
3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
126417-81-0 95%+
2.5g
$544.0 2023-09-06
Life Chemicals
F2381-0353-5g
3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
126417-81-0 95%+
5g
$1035.0 2023-09-06
Chemenu
CM189072-250mg
5-(4-Fluoro-phenyl)-2-methyl-2H-pyrazol-3-ylamine
126417-81-0 95%+
250mg
$262 2024-08-02
Chemenu
CM189072-1g
5-(4-Fluoro-phenyl)-2-methyl-2H-pyrazol-3-ylamine
126417-81-0 95%+
1g
$427 2024-08-02
Fornitori consigliati
atkchemica
(CAS:126417-81-0)3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
CL8585
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:126417-81-0)3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
A2652
Purezza:99%
Quantità:1g
Prezzo ($):346.0